2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid
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Overview
Description
2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid is a chemical compound with the molecular formula C11H8F2O4 It is characterized by the presence of a benzofuran ring substituted with a difluoromethoxy group and an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-(6-(Difluoromethoxy)benzofuran-3-yl)acetic acid are currently unknown. This compound is a benzofuran derivative , a class of compounds that have been shown to have a wide range of biological and pharmacological activities . .
Mode of Action
As a benzofuran derivative, it may interact with its targets in a manner similar to other benzofuran compounds . .
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the wide range of biological activities exhibited by benzofuran derivatives , it’s likely that this compound has significant effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Comparison with Similar Compounds
2-(Difluoromethoxy)acetic acid: This compound shares the difluoromethoxy group but lacks the benzofuran ring, resulting in different chemical and biological properties.
Difluoromethoxylated ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles and exhibit unique reactivities due to the presence of the difluoromethoxy group.
Uniqueness: 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid is unique due to the combination of the benzofuran ring and the difluoromethoxy group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[6-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O4/c12-11(13)17-7-1-2-8-6(3-10(14)15)5-16-9(8)4-7/h1-2,4-5,11H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJBHLFHJDBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)OC=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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